

Commercial Suppliers and Availability of Z-L-Dap(N3)-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B612872

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For researchers, scientists, and drug development professionals utilizing click chemistry and peptide synthesis, **Z-L-Dap(N3)-OH**, also known as (S)-3-azido-2-

((benzyloxy)carbonylamino)propanoic acid, is a key building block. Its azide functionality allows for the facile introduction of a reactive handle for bioorthogonal conjugation. This in-depth guide provides a comprehensive overview of its commercial availability, along with detailed experimental protocols for its application.

Commercial Availability

Several chemical suppliers offer **Z-L-Dap(N3)-OH** and its derivatives. The availability, purity, and typical quantities are summarized below. Pricing is often available upon request from the specific vendor.



Supplier	Product Name	CAS Number	Purity	Available Quantities
BOC Sciences	Z-L-Dap(N3)-OH	684270-44-8	≥99% by HPLC	Custom quotes available
Z-L-Dap(N3)-OH CHA	1821779-91-2	>98%	Custom quotes available	
MedChemExpres s	Z-L-Dap(N3)-OH	684270-44-8	Not specified	50 mg, 100 mg, 250 mg
Chem-Impex	Fmoc-DAP-N3	1021422-85-4	≥ 99% (HPLC)	100 mg, 250 mg, 1 g, 5 g

Experimental Protocols

The incorporation of **Z-L-Dap(N3)-OH** into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS), followed by modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2]

Protocol 1: Incorporation of Z-L-Dap(N3)-OH into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-amino acid.

Materials:

- · Fmoc-protected amino acids
- Z-L-Dap(N3)-OH
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)



- Piperidine solution (20% in DMF)
- N,N'-Diisopropylethylamine (DIEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling reagent
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.
- Incorporation of Z-L-Dap(N3)-OH: For the incorporation of the azido-amino acid, use Z-L-Dap(N3)-OH in the coupling step, following the same pre-activation and coupling procedure as for the standard Fmoc-amino acids.



- Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
- Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the
 dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin
 and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl
 ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether again.
 Dry the crude peptide and purify by preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Containing Peptide

This protocol describes the modification of the azide-containing peptide with an alkyne-functionalized molecule.[3][4]

Materials:

- Azido-peptide (synthesized as in Protocol 1)
- Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
- Phosphate buffer or other suitable aqueous buffer

Procedure:

- Reaction Setup: In a microcentrifuge tube, dissolve the azido-peptide in the chosen buffer.
- Addition of Reagents: Add the alkyne-functionalized molecule to the peptide solution. A 2 to 10-fold molar excess of the alkyne is typically used.



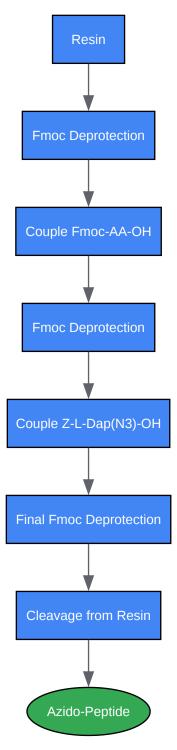
- Catalyst Preparation: In a separate tube, prepare a fresh stock solution of sodium ascorbate in water. Also, prepare a stock solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.
- Initiation of the Reaction: Add the sodium ascorbate solution to the peptide/alkyne mixture, followed by the CuSO₄ solution (or CuSO₄/ligand premix). The final concentration of copper is typically in the range of 50-250 μM, and sodium ascorbate is used in excess (e.g., 5 mM).
- Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
- Purification: Once the reaction is complete, purify the resulting triazole-linked peptide conjugate using preparative HPLC.

Visualizations

The following diagrams illustrate the key experimental workflows described above.



Solid-Phase Peptide Synthesis (SPPS)





Azido-Peptide Alkyne-Molecule CuSO4 Sodium Ascorbate Reaction Mixture Purification (HPLC) Peptide Conjugate

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

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